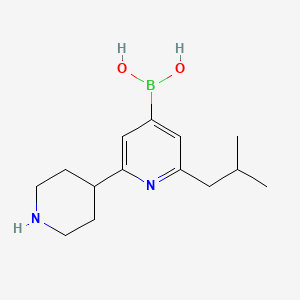![molecular formula C12H10N2O4 B14082624 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid CAS No. 4114-04-9](/img/structure/B14082624.png)
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a dihydropyrimidinone structure. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid can be achieved through a multi-step process involving the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts, such as Lewis acids, Brønsted acids, and ionic liquids, can be employed to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized catalytic systems. The use of task-specific ionic liquids (TSILs) as catalysts can provide an efficient and environmentally friendly approach to large-scale production .
化学反応の分析
Types of Reactions
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
作用機序
The biological activity of 4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is primarily attributed to its ability to mimic natural nucleotides. It can interact with various enzymes and receptors, inhibiting their activity. The compound’s dihydropyrimidinone ring is crucial for binding to the active sites of these molecular targets, thereby modulating their function .
類似化合物との比較
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Shares the dihydropyrimidinone core but lacks the benzoic acid moiety.
4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: Similar structure but contains a thiazolidinone ring instead of a dihydropyrimidinone ring.
Uniqueness
4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzoic acid is unique due to the presence of both the benzoic acid and dihydropyrimidinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
特性
CAS番号 |
4114-04-9 |
|---|---|
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC名 |
4-[(2,4-dioxopyrimidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O4/c15-10-5-6-14(12(18)13-10)7-8-1-3-9(4-2-8)11(16)17/h1-6H,7H2,(H,16,17)(H,13,15,18) |
InChIキー |
CZMAKWYBENYQFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=CC(=O)NC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


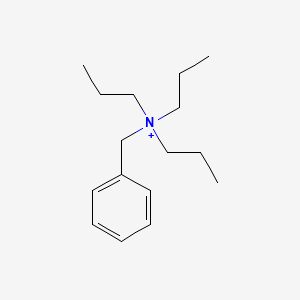

![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)
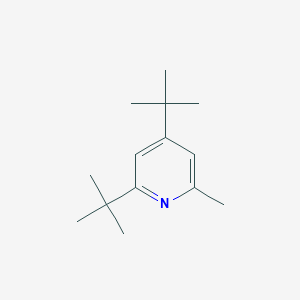
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)
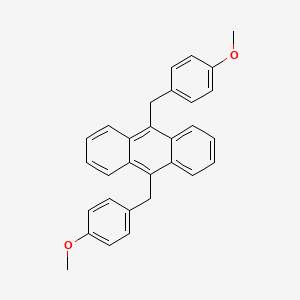
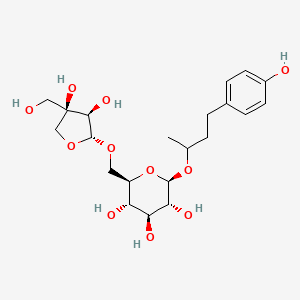
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)

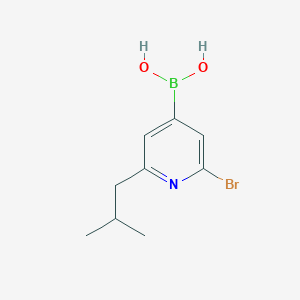

![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
